molecular formula C17H18N6O2 B2531797 (E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 2035004-07-8

(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Número de catálogo: B2531797
Número CAS: 2035004-07-8
Peso molecular: 338.371
Clave InChI: PTWIDNAXPRJYKW-VMPITWQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a novel synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is architecturally complex, incorporating multiple privileged structures known for their biological relevance. Its core features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a bicyclic nitrogen-rich heterocycle often associated with diverse biological activities and found in various pharmacologically active agents. The compound is strategically functionalized with a pyrrolidin-1-yl group at the 6-position of the triazolopyridazine ring. The pyrrolidine ring is a widely used saturated scaffold in drug discovery that allows for efficient exploration of the pharmacophore space due to its sp 3 -hybridization and contribution to the stereochemistry of the molecule . This moiety is coupled via a methylene linker to an acrylamide group, which is further extended by an (E)-3-(furan-2-yl)acryloyl fragment. The furan ring is a common heteroaromatic unit present in many bioactive molecules. The conjugated acrylamide linker provides a planar, rigid structure that can be crucial for molecular recognition and binding to biological targets. While the specific biological profile of this compound requires empirical determination, its structure suggests potential as a key intermediate or a lead compound in the development of therapeutic agents. Researchers may explore its applicability in areas such as enzyme inhibition, receptor modulation, and cell signaling studies. The presence of the triazolopyridazine core, known for its hydrogen bonding capacity, alongside the conformationally flexible pyrrolidine and the planar furan-acrylamide system, makes this a versatile candidate for structure-activity relationship (SAR) studies in various drug discovery programs. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Propiedades

IUPAC Name

(E)-3-(furan-2-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-17(8-5-13-4-3-11-25-13)18-12-16-20-19-14-6-7-15(21-23(14)16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,18,24)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIDNAXPRJYKW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C=CC4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)/C=C/C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Structure and Properties

The compound features a complex structure comprising a furan moiety, a pyrrolidine ring, and a triazolo-pyridazine scaffold. Its molecular formula is C17_{17}H19_{19}N5_5O, with a molecular weight of approximately 313.37 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide . For instance, derivatives containing triazole and pyridazine rings have demonstrated cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.24
Compound CPC-30.010

These studies indicate that modifications to the core structure can enhance anticancer efficacy.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzyme Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases.
  • Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Neuroprotective Effects

Research has also indicated that similar compounds may possess neuroprotective properties. For example:

  • Pyrrolidine Derivatives : These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial efficacy.

Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized several derivatives based on the triazolo-pyridazine scaffold and evaluated their anticancer activity against various cell lines. The most potent compound exhibited an IC50_{50} value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results showed that these compounds could significantly reduce neuronal death caused by oxidative stress, indicating their potential use in treating neurodegenerative diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, including acrylamide linkages, heterocyclic cores, or pyrrolidine substituents. Key differences in substituents and core systems are highlighted:

Compound Name / ID Molecular Formula Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound C₂₁H₂₁N₅O₂ (estimated) Triazolo[4,3-b]pyridazine (E)-furan-2-yl acrylamide, pyrrolidin-1-yl Potential kinase inhibition
(R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide (13m) C₃₄H₃₄ClN₉O Imidazo[4,5-b]pyridine Chloro, methylpiperazine, cyano, pyridinyl Kinase inhibitor (e.g., EGFR)
(S)-3-((4-(N-((E)-(3-methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-triazol-1-yl)methyl)-tetrahydro-β-carboline (6g) C₂₅H₂₅N₅O₃ β-Carboline Methoxy-hydroxyphenyl propenoyl, triazole Anticancer activity
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) C₂₂H₂₂N₄O₄ Oxazolone-derived acrylamide Nitrophenyl, p-tolyl, propylamine Antifungal/antibacterial
N-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (194) C₂₁H₁₇N₇O₂ Triazolo[4,3-a]pyrazine Phenyl, amino, acrylamide Kinase modulation
N-(3-(2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) C₃₄H₃₄N₈O₃ Benzoimidazo[1,2-a]pyrimidine Methoxy-methylpiperazine, acrylamide Antiproliferative activity

Key Observations:

Core Heterocycles: The triazolo-pyridazine core in the target compound is distinct from imidazo-pyridines (13m) or β-carbolines (6g).

Substituent Effects : The (E)-furan-2-yl acrylamide group may confer π-π stacking capabilities, similar to the p-tolyl group in 5012 . Pyrrolidine substituents (target compound and 13m) enhance solubility and mimic natural ligands in kinase binding .

Biological Implications : Compounds with acrylamide moieties (e.g., 3e, 194) often exhibit covalent binding to cysteine residues in kinases, suggesting a plausible mechanism for the target compound .

Research Findings and Methodological Considerations

Similarity Assessment Methods

Structural similarity is commonly evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients . However, minor substituent changes (e.g., furan vs. phenyl) can drastically alter activity, as seen in "activity cliffs" .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.